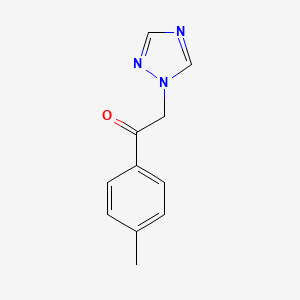

![molecular formula C11H16N4 B5618160 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine involves several chemical pathways. One method reported uses Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to develop ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting the compound's versatility in synthesis processes (Meziane, 1998). Another approach involves transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate, emphasizing the compound's ability to undergo chemical transformations to yield diverse derivatives (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine is characterized by a benzimidazole core substituted with a dimethylaminoethyl group. This structure is crucial for the compound's chemical behavior and interactions. The conformational properties of the dimethylamino group in similar structures have been studied, revealing that the amino group tends to be coplanar with the ring, affecting the molecule's overall geometry and reactivity (Benassi et al., 1985).

Chemical Reactions and Properties

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-2-amine participates in various chemical reactions, highlighting its reactivity and potential for functionalization. A notable reaction pathway involves its transformation into 1-(N-Nitrosoalkylamino)benzimidazoles via nitrosation, indicating its utility in synthesizing nitrogen-containing heterocycles with potential biological activities (Pozharskii et al., 1998).

Physical Properties Analysis

The physical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. For example, the intramolecular N-H...O hydrogen bonds and the planarity of the molecule can affect its solubility and crystallization behavior. While specific data on this compound are not directly available, analogous compounds provide insight into how structural features influence physical properties (Walczak et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in different chemical environments. Studies on similar benzimidazole derivatives reveal that the presence of the dimethylamino group significantly influences the compound's basicity and its interactions with acids and bases, affecting its potential applications in synthesis and materials science (Deng et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(dimethylamino)ethyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-14(2)7-8-15-10-6-4-3-5-9(10)13-11(15)12/h3-6H,7-8H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILUPJDRTVRYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Dimethylamino-ethyl)-1H-benzoimidazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5618098.png)

![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)

amino]acetic acid](/img/structure/B5618131.png)

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-phenoxypropanamide](/img/structure/B5618148.png)

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)